molecular formula C18H22N2O B5676686 6-(1-piperidinylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-(1-piperidinylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B5676686
M. Wt: 282.4 g/mol
InChI Key: OCMQUXKUYMPMAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, incorporating elements like piperidine nuclei and aromatic or heterocyclic moieties to explore antiproliferative activities or other biological effects. For instance, novel derivatives have been synthesized for studying structure-activity relationships and evaluating their biological potential against various cell lines, indicating the critical role of heterocyclic rings and N-terminal substitutions in determining activity (Prasad et al., 2009).

Molecular Structure Analysis

Structural analysis often involves X-ray diffraction and spectroscopic techniques to confirm the geometries, conformation, and substituent effects on the molecules. Such analyses provide insights into the arrangement of atoms and the spatial configuration, crucial for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions include various synthesis methods, like the one-step synthesis approach for creating substituted compounds, showcasing the versatility and reactivity of these molecules under different chemical conditions (Shestopalov et al., 2002). These reactions highlight the compound's ability to undergo transformations, leading to new derivatives with potential applications.

properties

IUPAC Name

6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-17-6-4-5-14-15-11-13(7-8-16(15)19-18(14)17)12-20-9-2-1-3-10-20/h7-8,11,19H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMQUXKUYMPMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

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